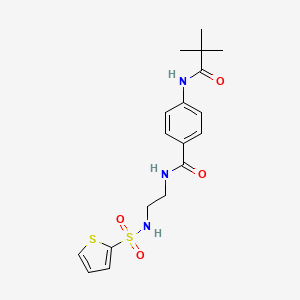

4-Pivaloylamino-N-(2-(Thiophen-2-sulfonamido)ethyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications This compound is characterized by its unique structure, which includes a pivalamido group, a thiophene-2-sulfonamido group, and a benzamide core

Wissenschaftliche Forschungsanwendungen

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

Sulfonamides

This compound is a type of sulfonamide, which are known to have antibacterial properties. They work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Benzamides

This compound also contains a benzamide moiety. Benzamides are known to have a wide range of biological activities, including anti-inflammatory, antipsychotic, and anticancer effects. They work by interacting with various receptors and enzymes in the body .

Thiophenes

Thiophene is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found to possess various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Biochemische Analyse

Biochemical Properties

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The sulfonamide group in the compound is known to inhibit carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. This interaction can lead to a decrease in the enzyme’s activity, affecting various physiological processes. Additionally, the thiophene ring in the compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity .

Cellular Effects

The effects of 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide exerts its effects through specific binding interactions with biomolecules. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to high temperatures or extreme pH conditions can lead to its degradation. In in vitro and in vivo studies, the compound has been observed to maintain its biological activity over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biological effects by modulating enzyme activity and cell signaling pathways. At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with off-target proteins .

Metabolic Pathways

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with enzymes and proteins, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues. Additionally, binding proteins in the cytoplasm can sequester the compound, affecting its localization and activity within the cell .

Subcellular Localization

The subcellular localization of 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. In the nucleus, the compound can interact with transcription factors and modulate gene expression, while in the mitochondria, it can affect cellular respiration and energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the thiophene-2-sulfonamido intermediate, which is then coupled with a benzamide derivative under specific reaction conditions. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the benzamide core is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene-2-sulfonamido group can yield sulfoxides or sulfones, while reduction can produce amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide include other sulfonamide derivatives and benzamide compounds. Examples include:

4-nitrophenylsulfonyltryptophan: A sulfonamide compound with potential biological activity.

Sulfonimidates: Organosulfur compounds with diverse applications in medicinal chemistry.

Uniqueness

What sets 4-pivalamido-N-(2-(thiophene-2-sulfonamido)ethyl)benzamide apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the pivalamido and thiophene-2-sulfonamido groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Eigenschaften

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-N-[2-(thiophen-2-ylsulfonylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-18(2,3)17(23)21-14-8-6-13(7-9-14)16(22)19-10-11-20-27(24,25)15-5-4-12-26-15/h4-9,12,20H,10-11H2,1-3H3,(H,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMBBSSZDSQXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)

![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B2515775.png)

![4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2515776.png)

![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)

![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)

![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2515791.png)

![6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2515793.png)